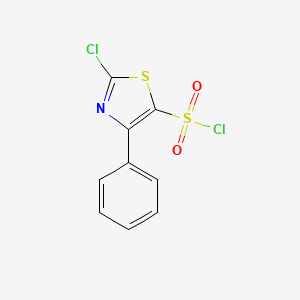
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S2 . It has a molecular weight of 294.18 .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of phosphorus pentasulfide and triethylamine . Copper-catalyzed oxidative processes have also been used to synthesize thiazoles from simple aldehydes, amines, and elemental sulfur .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5Cl2NO2S2/c10-9-12-7 (6-4-2-1-3-5-6)8 (15-9)16 (11,13)14/h1-5H .Chemical Reactions Analysis
Thiazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can be directly arylated under very low catalyst concentration . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit antibacterial activity
Mode of Action
Thiazole derivatives have been reported to interact with bacterial cells, leading to changes in their function . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interfere with bacterial cell function , but the specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
Thiazole derivatives have been reported to exhibit antibacterial activity . The specific effects of this compound on molecular and cellular levels are subjects of ongoing research.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride in lab experiments is its ability to selectively introduce a sulfonic acid group into the target molecule. However, its highly reactive nature also makes it difficult to handle and store, and it requires careful handling to avoid any accidents.
Future Directions
There are several potential future directions for the research on 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride. One of the most promising areas is the development of new synthetic methods for the preparation of thiazole derivatives using this reagent. Another area of interest is the investigation of its potential applications in the field of medicinal chemistry, particularly for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
There are several methods for the synthesis of 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride. One of the most common methods involves the reaction of 2-aminothiazole with chlorosulfonic acid and benzene in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with phosphorus pentachloride to yield the final product.
Scientific Research Applications
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride has been extensively studied for its applications in organic synthesis. It is widely used as a reagent for the preparation of various thiazole derivatives, which have potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
2-chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S2/c10-9-12-7(6-4-2-1-3-5-6)8(15-9)16(11,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUHTLWHHROBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

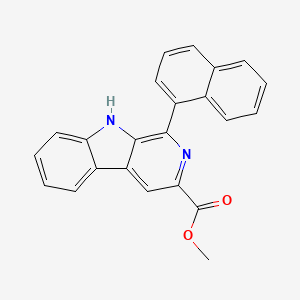
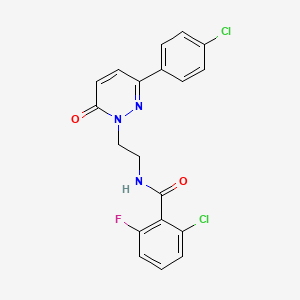

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2456436.png)
ammonium iodide](/img/structure/B2456437.png)
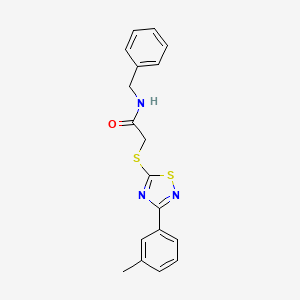
![Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2456440.png)

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)
![(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide](/img/structure/B2456444.png)
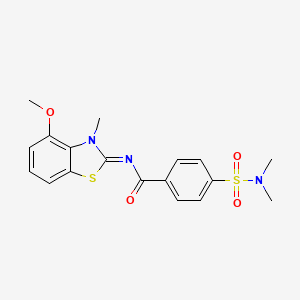
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2456448.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2456449.png)